Apica

説明

Apica’s mission is to make all IT data accessible and analyzable. By unifying data types, such as logs, metrics, databases, and APIs, Apica’s Observability platform enables you to harness the power of machine data analytics for applications and infrastructure on a single platform, with 1-Click simplicity .

科学的研究の応用

Data Integration

Apica is a data fabric that unifies, integrates, and connects all observability data . This feature allows researchers to combine log data from various sources, providing a comprehensive view of the system’s performance .

Real-time System Performance Monitoring

Apica allows for real-time monitoring of system performance . This can be particularly useful in scientific research where real-time data is crucial for making timely decisions and adjustments.

Database Connectivity

Apica can connect to and integrate data from databases like Elastic, Mongo, Postgres, Druid, and MySQL . This feature can be beneficial in research scenarios where data is stored in various databases, and there is a need to consolidate and analyze this data.

Anatomical Research

Apica is also associated with the Asia Pacific International Congress of Anatomists (APICA), which focuses on anatomical research . The congress brings together anatomists from all over the world to share their expertise and knowledge .

Medical Education

APICA also focuses on developing practical skills for research and teaching in the field of anatomy . Hands-on learning to enhance anatomical knowledge is one of the key areas of focus .

Workshops and Symposia

APICA organizes workshops and symposia that bring together diverse perspectives on the study of anatomy . These events provide a platform for researchers to expand their knowledge of anatomy and showcase the diversity of anatomical research .

作用機序

Target of Action

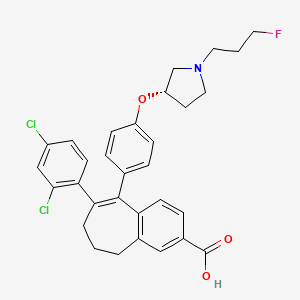

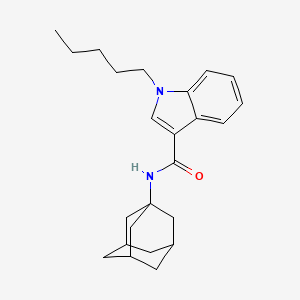

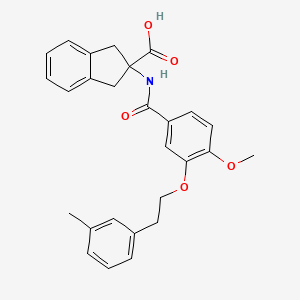

Apica, also known as 2NE1 or SDB-001, is an indole-based synthetic cannabinoid . It acts as a potent agonist for the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

Apica interacts with its targets, the cannabinoid receptors, by mimicking the action of endogenous cannabinoids, which are naturally produced in the body . This interaction triggers a series of changes in the cell, leading to the activation of various signaling pathways. The exact nature of these changes depends on the specific type of cannabinoid receptor that Apica binds to and the location of these receptors in the body .

Biochemical Pathways

Upon binding to the cannabinoid receptors, Apica initiates a cascade of biochemical reactions . These reactions can affect various pathways, including those involved in pain perception, mood regulation, and memory processing . .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that apica is rapidly absorbed and distributed throughout the body when smoked or ingested . Its metabolism likely involves the liver, where it may be broken down into various metabolites . These metabolites may have their own pharmacological effects and could contribute to the overall effects of Apica .

Result of Action

The molecular and cellular effects of Apica’s action are largely dependent on its interaction with the cannabinoid receptors. This interaction can lead to a variety of effects, ranging from pain relief and relaxation to altered perception and mood changes . As a synthetic cannabinoid, apica may also have unpredictable and potentially harmful effects .

Action Environment

The action, efficacy, and stability of Apica can be influenced by various environmental factors. These may include the presence of other substances in the body, the user’s overall health status, and genetic factors that can affect how Apica is metabolized . Furthermore, the physical environment in which Apica is stored can affect its stability and potency .

特性

IUPAC Name |

N-(1-adamantyl)-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJYHWLDDJBTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745427 | |

| Record name | Apica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apica | |

CAS RN |

1345973-50-3 | |

| Record name | N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKU510FH74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)